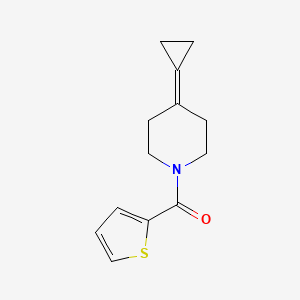

4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine

Description

4-Cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a cyclopropylidene group at the 4-position and a thiophene-2-carbonyl moiety at the 1-position. The cyclopropylidene group introduces ring strain and conformational rigidity, while the thiophene-carbonyl substituent contributes aromatic and electronic properties. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOLLJPVLXSHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a thiophene-containing aldehyde or ketone under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification techniques like crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium complexes are used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicine, 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Heterocycle Variations

- Piperidine Derivatives: 4-(4-Fluorophenyl)-4-Hydroxy Piperidine (): Contains a hydroxyl and fluorophenyl group, enhancing polarity compared to the cyclopropylidene group in the target compound. 2-(Cyclohexylmethyl)-1-[2-[4-(2-Methylpropyl)Phenyl]Propyl]Piperidine (): Features bulky alkyl and aryl substituents, resulting in higher molecular weight (355.32 g/mol) and lipophilicity compared to the target compound’s thiophene-carbonyl group .

Pyridine Derivatives :

Substituent Effects

Physicochemical Properties

*Predicted values based on structural analogs.

- logP Trends : The target compound’s logP is expected to be lower than purely alkyl-substituted piperidines (e.g., ) but higher than hydroxylated derivatives () due to the balance between the thiophene’s polarity and cyclopropylidene’s hydrophobicity .

- Solubility : The thiophene-carbonyl group may improve solubility in polar aprotic solvents compared to alkyl-substituted analogs but reduce water solubility relative to hydroxylated derivatives .

Q & A

Q. Table 1: Optimization Parameters

| Step | Temperature | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | -10°C | DCM | Rh₂(OAc)₄ | 65–70 |

| Thiophene Acylation | 25°C | THF | DMAP | 80–85 |

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

A combination of techniques is required:

¹H/¹³C NMR : Assign cyclopropylidene protons (δ 1.2–1.8 ppm, multiplet) and thiophene carbonyl (δ 168–170 ppm) .

IR Spectroscopy : Confirm the C=O stretch (1680–1700 cm⁻¹) and cyclopropane C-H bending (800–850 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 276.1024 (calculated) .

X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the cyclopropylidene ring .

Critical Note : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with thiophene signals .

Advanced: How can conflicting pharmacological data (e.g., varying IC₅₀ values) be resolved across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity interference. To address this:

Standardize Assays :

- Use identical cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability.

- Validate purity via HPLC before testing .

Comparative Studies :

- Replicate experiments under reported conditions (e.g., pH, temperature) to identify protocol-dependent effects .

Computational Validation :

- Perform molecular docking (AutoDock Vina) to confirm target binding modes despite experimental variability .

Example Case : A study reporting IC₅₀ = 10 µM (vs. 50 µM in another) may differ due to DMSO concentration (>1% inhibits some kinases).

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Identification :

- Pull-down Assays : Use biotinylated analogs to isolate binding proteins from lysates .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify inhibition hotspots .

Functional Studies :

- Calcium Flux Assays : Measure GPCR modulation (FLIPR Tetra system) .

- Gene Knockdown (CRISPR) : Confirm target dependency in cellular models .

Metabolic Stability :

- Liver Microsome Assays : Assess CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid clearance) .

Q. Table 2: Key Pharmacological Parameters

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC₅₀ (Kinase X) | 12.3 ± 1.5 µM | ATP-competitive | |

| LogP | 2.8 | Shake-flask | |

| Plasma Protein Binding | 89% | Equilibrium Dialysis |

Advanced: How does the cyclopropylidene moiety influence reactivity in derivatization reactions?

Methodological Answer:

The strained cyclopropane ring enhances reactivity:

Ring-Opening Reactions :

- Acid-Catalyzed : Forms allylic carbocations (e.g., with H₂SO₄, yielding thiophene-fused dienes) .

- Radical Additions : Initiate with AIBN to append functional groups (e.g., bromine for cross-coupling) .

Steric Effects :

- The cyclopropane restricts rotation, favoring cis configurations in aza-Michael additions .

Synthetic Tip : Use mild Lewis acids (e.g., ZnCl₂) to stabilize transition states during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.